

Application Notes & Protocols: Synthesis of 3-Bromo Midodrine for Research Applications

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Compound of Interest

Compound Name: 3-Bromo Midodrine

Cat. No.: B584898

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Abstract

This document provides a comprehensive guide for the chemical synthesis of **3-Bromo Midodrine** (2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide), a halogenated derivative of Midodrine, intended for research and development purposes. Midodrine is a well-established α 1-adrenergic receptor agonist used clinically to treat orthostatic hypotension.[1][2] The introduction of a bromine atom onto the phenyl ring offers a valuable tool for structure-activity relationship (SAR) studies, metabolic stability investigations, and the development of novel pharmacological probes. This guide details a proposed multi-step synthetic pathway, providing in-depth, step-by-step protocols, characterization methods, and critical safety considerations.

Introduction and Rationale

Midodrine is a prodrug that is metabolized into its active form, desglymidodrine, which exerts its therapeutic effect by increasing vascular tone.[2][3] The synthesis of analogs is a cornerstone of medicinal chemistry, allowing researchers to probe the interactions between a drug and its biological target. The strategic placement of a bromine atom on the aromatic ring of Midodrine can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can influence receptor binding affinity, metabolic pathways, and pharmacokinetic profiles.

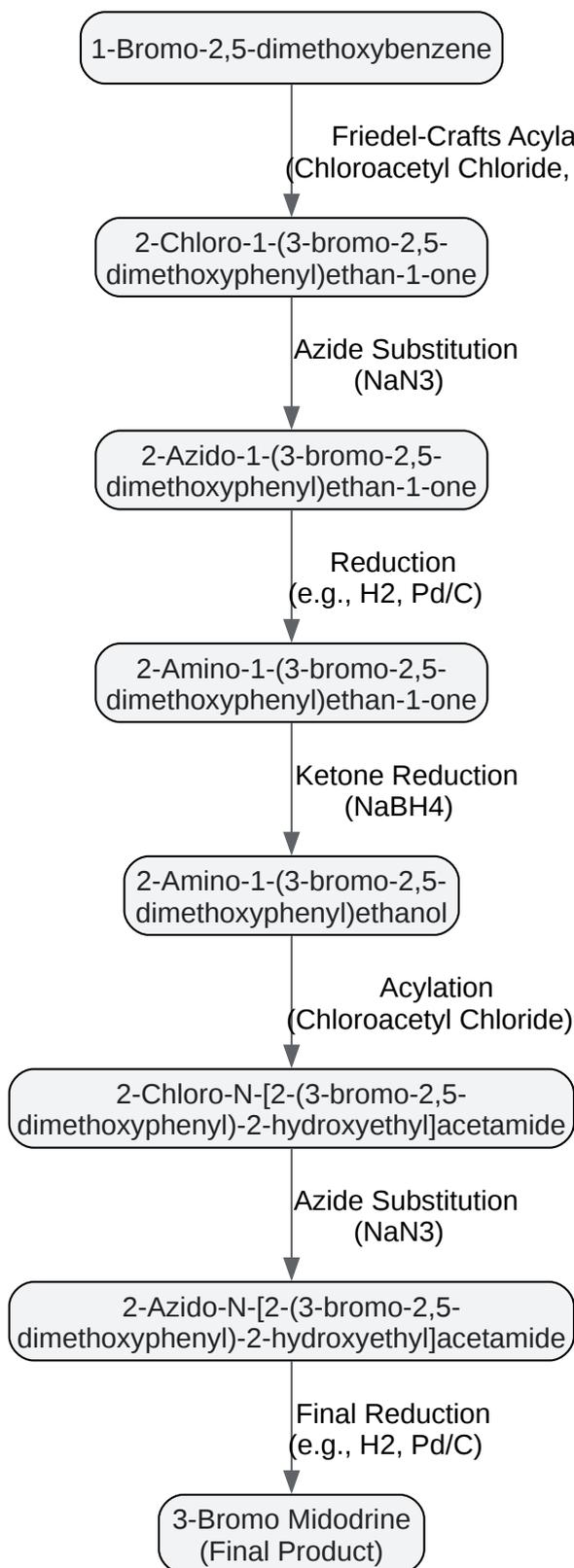
The synthesis of **3-Bromo Midodrine**, for which the CAS number is 1797102-13-6, provides a novel compound for investigating these effects.[4] This protocol adapts established synthetic

routes for Midodrine, commencing with a brominated precursor to achieve the target molecule. The procedures outlined herein are designed for a laboratory setting and assume the user is a trained research scientist familiar with standard organic synthesis techniques.

Proposed Synthetic Pathway Overview

The synthesis of **3-Bromo Midodrine** is a multi-step process that begins with the bromination of 1,4-dimethoxybenzene, followed by a sequence of reactions to build the side chain. This pathway is a logical adaptation of known Midodrine synthesis strategies.^{[1][5][6]} The key is the initial introduction of the bromo-substituent on the starting aromatic ring.

The overall transformation can be visualized as follows:



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Caption: Proposed synthetic pathway for **3-Bromo Midodrine**.

Materials and Reagents

This section details the necessary reagents for the synthesis. All chemicals should be of high purity ($\geq 98\%$) unless otherwise specified.

Reagent	Molecular Formula	Molecular Weight (g/mol)	Supplier Suggestion
1-Bromo-2,5-dimethoxybenzene	$C_8H_9BrO_2$	217.06	Sigma-Aldrich
Chloroacetyl Chloride	$C_2H_2Cl_2O$	112.94	Sigma-Aldrich
Aluminum Chloride (Anhydrous)	$AlCl_3$	133.34	Sigma-Aldrich
Dichloromethane (DCM), Anhydrous	CH_2Cl_2	84.93	Fisher Scientific
Sodium Azide	NaN_3	65.01	Acros Organics
Palladium on Carbon (10%)	Pd/C	106.42 (Pd)	Sigma-Aldrich
Sodium Borohydride	$NaBH_4$	37.83	Sigma-Aldrich
Methanol (MeOH), Anhydrous	CH_4O	32.04	Fisher Scientific
Ethyl Acetate (EtOAc)	$C_4H_8O_2$	88.11	VWR Chemicals
Hydrochloric Acid (HCl), conc.	HCl	36.46	VWR Chemicals
Sodium Bicarbonate ($NaHCO_3$)	$NaHCO_3$	84.01	Fisher Scientific
Magnesium Sulfate ($MgSO_4$), Anhydrous	$MgSO_4$	120.37	Fisher Scientific

Detailed Experimental Protocols

Extreme caution is advised when working with sodium azide and organic azides, as they are toxic and potentially explosive.[6][7] All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 2-Chloro-1-(3-bromo-2,5-dimethoxyphenyl)ethan-1-one

This step involves a Friedel-Crafts acylation of the brominated aromatic starting material.

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
- **Solvent:** Add anhydrous dichloromethane (DCM) to the flask. Cool the suspension to 0°C in an ice bath.
- **Reagent Addition:** Slowly add chloroacetyl chloride (1.1 eq) to the stirred suspension.
- **Starting Material:** Dissolve 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ketone.

Step 2: Synthesis of 2-Azido-1-(3-bromo-2,5-dimethoxyphenyl)ethan-1-one

This step introduces the azide group, which will later be reduced to the primary amine.

- Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask.
- Reagent Addition: Add sodium azide (1.5 eq) to the solution.
- Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
- Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
- Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting organic azide should be handled with extreme care and used immediately in the next step without extensive purification.

Step 3 & 4: Synthesis of 2-Amino-1-(3-bromo-2,5-dimethoxyphenyl)ethanol

This two-part step involves the reduction of the azide to an amine, followed by the reduction of the ketone to an alcohol.

- Azide Reduction: Dissolve the crude azide from Step 2 in methanol. Carefully add 10% Pd/C catalyst.
- Hydrogenation: Subject the mixture to hydrogenation (H_2 gas, balloon pressure or Parr shaker) until the reaction is complete (monitored by TLC).
- Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

- **Ketone Reduction:** Concentrate the filtrate, re-dissolve the resulting amino-ketone in methanol, and cool to 0°C. Add sodium borohydride (1.5 eq) portion-wise.
- **Reaction:** Stir for 2-3 hours at room temperature.
- **Work-up:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- **Extraction:** Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino alcohol intermediate.

Step 5 & 6: Synthesis of 2-Azido-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

This sequence builds the glycinamide side chain.

- **Acylation:** Dissolve the amino alcohol from Step 4 (1.0 eq) in DCM. Cool to 0°C and add a base such as triethylamine (1.2 eq). Slowly add chloroacetyl chloride (1.1 eq).^{[6][8]}
- **Reaction:** Stir at 0°C for 1 hour and then at room temperature for 3-4 hours.
- **Work-up:** Wash the reaction mixture with water and brine. Dry the organic layer and concentrate.
- **Azide Substitution:** Without further purification, dissolve the resulting chloroacetamide in DMF and add sodium azide (1.5 eq).
- **Reaction:** Heat the mixture to 50-60°C and stir overnight.
- **Extraction:** Cool the mixture, pour into water, and extract with ethyl acetate. Wash with brine, dry, and concentrate to yield the azido-acetamide intermediate. Again, handle this azide with care.

Step 7: Synthesis of 3-Bromo Midodrine (Final Product)

The final step is the reduction of the terminal azide to the primary amine.

- Reduction: Dissolve the azido-acetamide from Step 6 in methanol. Add 10% Pd/C catalyst.
- Hydrogenation: Stir the mixture under an atmosphere of hydrogen (H₂) until the starting material is consumed (monitored by TLC).
- Filtration and Concentration: Filter the reaction through Celite and concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.
- Salt Formation (Optional): For improved stability and solubility, the final product can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of ethanol or isopropanol and adding a solution of HCl in isopropanol.[6][7] The resulting precipitate can be collected by filtration.

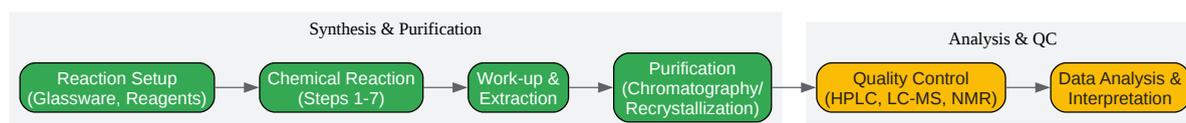
Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using modern analytical techniques.

Technique	Expected Observations for 3-Bromo Midodrine
HPLC (High-Performance Liquid Chromatography)	A single major peak with a specific retention time. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with TFA or formic acid) is a good starting point.[3][9][10]
LC-MS/MS (Liquid Chromatography-Mass Spectrometry)	The parent ion mass should correspond to the molecular weight of 3-Bromo Midodrine (C ₁₂ H ₁₇ BrN ₂ O ₄ , MW: 333.18). Expected [M+H] ⁺ at m/z 333/335 (isotopic pattern for Br).[11]
¹ H NMR (Proton Nuclear Magnetic Resonance)	The spectrum should show characteristic peaks for aromatic protons, methoxy groups, and the aliphatic side chain protons, consistent with the proposed structure.
UV-Vis Spectrophotometry	An absorbance maximum should be observed, likely around 280-290 nm, characteristic of the substituted benzene ring.[9]

Workflow Visualization

The laboratory workflow from setup to final analysis can be summarized as follows:



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Caption: General laboratory workflow for synthesis and analysis.

Safety Precautions

- Chemical Hazards: This synthesis involves several hazardous materials.
 - Sodium Azide (NaN_3): Highly toxic and can form explosive heavy metal azides. Do not allow contact with metal spatulas or surfaces. Quench any residual azide carefully.[6]
 - Organic Azides: Intermediates are potentially explosive, especially if heated or subjected to shock. Use them immediately and avoid isolation and storage if possible.
 - Corrosive Reagents: Chloroacetyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate gloves and face protection.[12]
 - Solvents: Dichloromethane is a suspected carcinogen.[13] Handle all organic solvents in a well-ventilated area.
- Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Azide-containing waste requires special handling and should be quenched before disposal.

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